molecular formula C7H15NO B1147909 1-Pyrrolidin-2-yl propan-1-ol CAS No. 100869-02-1

1-Pyrrolidin-2-yl propan-1-ol

Cat. No.: B1147909
CAS No.: 100869-02-1
M. Wt: 129.202
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrrolidin-2-yl propan-1-ol (CAS: 123620-80-4), also known as (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol, is a chiral secondary alcohol with a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . It features a phenyl group attached to a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) and a hydroxyl group on the propanol backbone. This compound is synthesized for research purposes and is characterized by high purity (>98.0% by GC) . Its stereochemistry and structural complexity make it relevant in pharmaceutical and organic synthesis studies.

Properties

CAS No.

100869-02-1

Molecular Formula

C7H15NO

Molecular Weight

129.202

Purity

95% min.

Synonyms

1-Pyrrolidin-2-yl propan-1-ol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound is compared to the following analogs:

Compound Molecular Formula Key Structural Features Applications/Relevance
1-Pyrrolidin-2-yl propan-1-ol C₁₃H₁₉NO Chiral center, phenyl group, pyrrolidine ring, hydroxyl group Pharmaceutical intermediates, chiral synthesis
Propan-1-ol C₃H₈O Primary alcohol with a linear chain Solvent, kinetic studies (e.g., Cl atom reactions)
Propan-2-ol C₃H₈O Secondary alcohol (hydroxyl on C2) Industrial solvent, IR spectroscopy reference
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O Branched alkyl chain, tolyl substituent Fragrance industry (regulated by IFRA standards)
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol C₈H₁₁FN₂O Pyridine ring, amino and fluorine substituents Medicinal chemistry (pyridine derivatives)
PPG-3 Butyl Ether C₁₀H₂₂O₄ Polypropylene glycol ether, branched alkoxy groups Cosmetic formulations (metabolite studies)

Key Structural Insights :

  • Chirality : Unlike simpler alcohols (e.g., propan-1-ol), 1-pyrrolidin-2-yl propan-1-ol has a stereogenic center, influencing its reactivity and biological activity .
  • Aromatic vs. Aliphatic : The phenyl group in 1-pyrrolidin-2-yl propan-1-ol contrasts with aliphatic chains in propan-1-ol or branched structures in 2,2-dimethyl derivatives .
  • Heterocycles: The pyrrolidine ring differentiates it from pyridine-containing analogs (e.g., 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol) .

Physical and Chemical Properties

Boiling Points and Solubility:
  • 1-Pyrrolidin-2-yl propan-1-ol : Higher boiling point (estimated >250°C due to molecular weight and hydrogen bonding) compared to propan-1-ol (97°C) .
  • Propan-1-ol vs. Propan-2-ol : Propan-2-ol has a lower boiling point (82°C) due to reduced hydrogen bonding in secondary alcohols .
  • Solubility : 1-Pyrrolidin-2-yl propan-1-ol is less water-soluble than linear alcohols due to its hydrophobic phenyl and pyrrolidine groups .
Reactivity:
  • Kinetic Behavior : Propan-1-ol reacts with Cl atoms in zero air, serving as a reference in atmospheric chemistry studies .
  • Reduction Reactions : Unlike primary alcohols (e.g., propan-1-ol), secondary alcohols like 1-pyrrolidin-2-yl propan-1-ol may exhibit steric hindrance in oxidation/reduction reactions .

Spectroscopic Differentiation

  • IR Spectroscopy :
    • Fingerprint Region : Propan-1-ol and propan-2-ol share similar O-H stretches (~3200–3600 cm⁻¹) but differ in fingerprint regions (500–1500 cm⁻¹) due to structural isomerism .
    • 1-Pyrrolidin-2-yl propan-1-ol : Unique peaks in the fingerprint region from pyrrolidine ring vibrations and phenyl C-H bending .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Pyrrolidin-2-yl propan-1-ol, and what factors influence yield and purity?

  • Methodological Answer : A retrosynthetic approach using AI-powered tools (e.g., Template_relevance models) can predict feasible routes, such as coupling pyrrolidine derivatives with propanol precursors. Catalytic hydrogenation or reductive amination may be employed, with AgCl/Au catalysts (e.g., AgCl/Au-D/SrFeO₃) showing selectivity for alcohol formation . Reaction conditions (e.g., temperature, catalyst ratio) critically affect yield; higher Ag content in AgCl/Au catalysts promotes combustion over alcohol selectivity .

Q. How can the stereochemistry of 1-Pyrrolidin-2-yl propan-1-ol be determined using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard for resolving stereochemistry. The hydroxyl group's position and pyrrolidine ring conformation can be validated via Hirshfeld surface analysis. SHELX's robustness in handling high-resolution or twinned data ensures accurate stereochemical assignments .

Advanced Research Questions

Q. What reaction mechanisms explain the selective formation of 1-Pyrrolidin-2-yl propan-1-ol derivatives under varying catalytic conditions?

  • Methodological Answer : Density-functional theory (DFT) studies suggest a mechanism involving propylene adsorption on catalyst surfaces (e.g., AgCl/Au), forming a linear oxametallacycle intermediate. Hydrogenation of this intermediate directly yields the alcohol, while competing pathways (e.g., allyl alcohol formation) are minimized by optimizing Au/Ag ratios. In situ XPS measurements can track surface oxidation states during catalytic cycles .

Q. How do enantiomeric differences impact the biological activity of 1-Pyrrolidin-2-yl propan-1-ol analogs?

  • Methodological Answer : Enantiomers (e.g., (S)- vs. (R)-configurations) exhibit divergent receptor-binding profiles. For example, (S)-enantiomers may show higher affinity for neurotransmitter receptors due to spatial compatibility. Comparative assays (e.g., enzyme inhibition studies) paired with molecular docking simulations can quantify stereochemical effects on activity .

Q. What analytical techniques are recommended for quantifying trace impurities in 1-Pyrrolidin-2-yl propan-1-ol samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection, validated against pharmaceutical-grade reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)), ensures sensitivity for impurities <0.1%. Mass spectrometry (LC-MS) further identifies degradation products, such as oxidized pyrrolidine derivatives .

Q. What safety protocols are essential when handling 1-Pyrrolidin-2-yl propan-1-ol, given its potential toxicological profile?

  • Methodological Answer : Use NIOSH-certified respirators (e.g., OV/AG/P99) for vapor protection and nitrile gloves to prevent dermal exposure. Toxicity assessments (per IARC/ACGIH guidelines) classify analogs as potential carcinogens; thus, fume hoods and closed-system transfers are mandatory. Regular monitoring of airborne concentrations via gas chromatography is advised .

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